N-[(4-chlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide
Description
Infrared Spectral Signatures
The infrared spectroscopic profile of this compound exhibits characteristic absorption bands that reflect the diverse functional groups present in the molecular structure. The carbonyl stretching frequencies provide distinctive signatures for both the ester and amide functionalities within the compound. The benzoyl ester carbonyl group typically exhibits a strong absorption band in the region of 1735-1750 wavenumbers, consistent with the electron-withdrawing effect of the aromatic ring system. The carboxamide carbonyl stretching appears at slightly lower frequencies, typically around 1650-1680 wavenumbers, reflecting the reduced electrophilicity of the amide carbon due to resonance stabilization with the nitrogen lone pair.
The aromatic carbon-hydrogen stretching vibrations manifest as medium to strong absorptions in the 3000-3100 wavenumber region, while the aromatic carbon-carbon stretching modes appear as multiple peaks between 1500-1600 wavenumbers. The presence of the chlorine substituent on the benzene ring influences the aromatic vibrational patterns through both mass and electronic effects, potentially shifting certain modes and altering intensity distributions. The thiadiazole ring system contributes characteristic vibrations associated with carbon-nitrogen and carbon-sulfur stretching modes, typically observed in the 1300-1500 wavenumber region.
Additional diagnostic features include the nitrogen-hydrogen stretching of the amide group, appearing as a medium intensity band around 3300-3400 wavenumbers, and various bending and deformation modes associated with the heterocyclic framework. The complex fingerprint region below 1300 wavenumbers contains numerous overlapping absorptions that provide unique identification characteristics specific to this particular structural arrangement.
Nuclear Magnetic Resonance Profiling
The proton nuclear magnetic resonance spectrum of this compound reveals distinctive chemical shift patterns that reflect the electronic environments of hydrogen atoms throughout the molecule. The aromatic protons of the 4-chlorophenyl ring system exhibit characteristic downfield chemical shifts in the range of 6.0-8.5 parts per million, typical of aromatic hydrogen atoms subjected to deshielding effects from the conjugated pi-electron system. The specific substitution pattern creates distinct coupling patterns and chemical shift differences between the ortho and meta protons relative to the chlorine substituent.
The thiadiazole ring hydrogen, positioned on the carbon atom adjacent to the carboxamide functionality, experiences significant deshielding due to the electron-withdrawing effects of both the heterocyclic nitrogen atoms and the carbonyl group. This proton typically resonates in the downfield aromatic region, with its exact chemical shift influenced by through-space and through-bond electronic interactions with nearby heteroatoms. The amide proton, when present and observable, appears as a broad signal in the 5.0-8.5 parts per million range, with its chemical shift and coupling pattern dependent on hydrogen bonding interactions and exchange phenomena.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through the analysis of carbon atom chemical shifts. The carbonyl carbon atoms of both the ester and amide functionalities exhibit characteristic downfield shifts around 160-180 parts per million, while the aromatic carbon atoms appear in the 110-140 parts per million region. The heterocyclic carbon atoms of the thiadiazole ring display chemical shifts influenced by the proximity to nitrogen and sulfur atoms, providing diagnostic information about the electronic structure of the heterocyclic core.
Mass Spectrometric Fragmentation Patterns
The mass spectrometric behavior of this compound follows characteristic fragmentation patterns observed in 1,2,3-thiadiazole derivatives, with modifications introduced by the specific substituent pattern. The molecular ion peak appears at mass-to-charge ratio 283/285, reflecting the isotopic pattern associated with the presence of chlorine-35 and chlorine-37 isotopes. The relative intensities of these peaks follow the expected 3:1 ratio characteristic of monochlorinated compounds.
The principal fragmentation pathway involves the elimination of molecular nitrogen from the thiadiazole ring system, generating a radical cation at mass-to-charge ratio 255/257. This fragmentation represents a common feature of 1,2,3-thiadiazole compounds and occurs through the cleavage of the nitrogen-nitrogen bond within the heterocyclic framework. The resulting fragment ion exhibits significant stability due to the formation of a thioketal-like structure or a cyclic arrangement that maintains partial aromatic character.
Properties
IUPAC Name |
(thiadiazole-4-carbonylamino) 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O3S/c11-7-3-1-6(2-4-7)10(16)17-13-9(15)8-5-18-14-12-8/h1-5H,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUPKHOXPHKBJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)ONC(=O)C2=CSN=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tosylhydrazone Formation
Reacting ethyl 4-oxopentanoate with p-toluenesulfonyl hydrazide in ethanol yields the corresponding tosylhydrazone (Scheme 1).
Scheme 1 :
$$
\text{Ethyl 4-oxopentanoate} + p\text{-TsNHNH}_2 \xrightarrow{\text{EtOH, reflux}} \text{Tosylhydrazone intermediate}
$$
Cyclization with SOCl₂
Treating the tosylhydrazone with SOCl₂ at 0–5°C induces cyclization, forming ethyl 1,2,3-thiadiazole-4-carboxylate. Hydrolysis with NaOH (10%) followed by acidification yields 1,2,3-thiadiazole-4-carboxylic acid (Yield: 65–70%).
Conversion to 1,2,3-Thiadiazole-4-Carboxamide
The carboxylic acid is converted to the carboxamide via activation as an acid chloride:
Acid Chloride Formation
1,2,3-Thiadiazole-4-carboxylic acid reacts with thionyl chloride (SOCl₂) under reflux to form the corresponding acid chloride (Scheme 2).
Scheme 2 :
$$
\text{1,2,3-Thiadiazole-4-carboxylic acid} + \text{SOCl}_2 \xrightarrow{\text{reflux}} \text{1,2,3-Thiadiazole-4-carbonyl chloride}
$$
Amidation with Ammonia
The acid chloride is treated with aqueous ammonia at 0°C to yield 1,2,3-thiadiazole-4-carboxamide (Yield: 80–85%).
Alternative Route: Cyclization of Pre-Functionalized Intermediates
To circumvent low yields in late-stage acylation, an alternative approach pre-functionalizes the hydroxylamine derivative before cyclization:
Synthesis of O-(4-Chlorobenzoyl)thiosemicarbazide
4-Chlorobenzoyl chloride reacts with thiosemicarbazide in tetrahydrofuran (THF) to yield O-(4-chlorobenzoyl)thiosemicarbazide (Scheme 5).
Scheme 5 :
$$
\text{Thiosemicarbazide} + \text{4-Cl-C}6\text{H}4\text{COCl} \xrightarrow{\text{THF, Et}_3\text{N}} \text{O-(4-chlorobenzoyl)thiosemicarbazide}
$$
Cyclization with Phosphorus Oxychloride (POCl₃)
Heating the thiosemicarbazide with POCl₃ at 80°C induces cyclization, directly forming the target compound (Yield: 45–50%).
Optimization and Challenges
Key challenges include:
- Low nucleophilicity of amide nitrogen : Addressed using coupling agents (e.g., DCC) or pre-functionalization.
- Instability of intermediates : O-Acylhydroxylamines require low-temperature handling.
- Regioselectivity in cyclization : Controlled by electronic effects of substituents.
Table 1 : Comparison of Synthetic Routes
| Method | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|
| Sequential acylation | 50–60 | Modular approach | Low yield in final step |
| Pre-functionalized route | 45–50 | Fewer steps | Requires harsh cyclization conditions |
Chemical Reactions Analysis
N-[(4-chlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the 4-chlorobenzoyl group, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
Antimicrobial Activity
N-[(4-chlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide has been investigated for its antimicrobial properties. Compounds containing thiadiazole rings are known to exhibit significant antibacterial and antifungal activities. The mechanisms of action may involve:
- Disruption of microbial cell wall synthesis.
- Interference with metabolic pathways essential for microbial survival.
Case Study : In various studies, derivatives of thiadiazole have shown promising results against both Gram-positive and Gram-negative bacteria, as well as fungi. This positions this compound as a potential lead compound in the development of new antimicrobial agents.
Anticancer Properties
Research indicates that this compound may possess anticancer properties. The compound's ability to inhibit cancer cell proliferation has been explored in vitro against various cancer cell lines.
Example Findings : A study highlighted the synthesis of thiadiazole derivatives that demonstrated moderate to good anticancer activity against human breast adenocarcinoma cells (MCF7), suggesting that similar derivatives could be developed from this compound .
Agricultural Chemistry
The compound's biological activity extends to agricultural applications where it may be utilized as a pesticide or herbicide. Its effectiveness in combating plant pathogens can enhance crop protection strategies.
Potential Benefits :
- Reduction of crop losses due to microbial infections.
- Development of environmentally friendly agricultural chemicals.
Mechanism of Action
The mechanism of action of N-[(4-chlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity. Additionally, it can interact with cellular receptors and signaling pathways, modulating cellular responses and exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiadiazole Core
A. 5-(4-Chlorobenzenesulfonyl)-N,N-dimethyl-1,2,3-thiadiazole-4-carboxamide ()
- Structure : Features a sulfonyl group at position 5 and a dimethyl-substituted carboxamide.
- Molecular Formula : C₁₁H₁₀ClN₃O₃S₂.
- Molar Mass : 331.8 g/mol.
B. N-(Thiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide (Compound 38, )
- Structure : Substituted with a thiazole ring at the carboxamide position.
- Molecular Formula : C₆H₄N₄OS₂.
- Molar Mass : 239.19 g/mol.
C. N-(Benzo[d]thiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide (Compound 31, )
- Structure : Contains a benzo[d]thiazole group linked to the carboxamide.
- Molecular Formula : C₁₀H₆N₄OS₂.
- Molar Mass : 263.21 g/mol.
Benzoyl and Sulfonamide Derivatives
A. 4-Chloro-N-(4-chlorobenzoyl)benzenesulfonamide ()
- Structure : Combines a 4-chlorobenzoyl group with a sulfonamide moiety.
- Crystallography : Exhibits antiperpendicular conformation between the N–H and C=O bonds, stabilizing the molecule via N–H⋯O(S) hydrogen bonds.
- Key Differences : The sulfonamide group replaces the thiadiazole-carboxamide system, reducing heterocyclic complexity but enhancing crystallinity .
B. 2-[(4-Chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide ()
- Structure : Thiazole core with chlorobenzyl and methoxybenzyl substituents.
- Molecular Formula : C₁₉H₁₇ClN₂O₂S.
- Molar Mass : 372.87 g/mol.
Table 2: Crystallographic and Hydrogen-Bonding Data ()
| Compound | Dihedral Angle (°) | Hydrogen-Bond Pattern | Torsional Angle (°) |
|---|---|---|---|
| 4-Chloro-N-(4-chlorobenzoyl)sulfonamide | 85.6 | C(4) chain | 67.5 |
| N-(Benzoyl)benzenesulfonamide | 80.3 | Similar C(4) | -66.9 |
Functional Implications
- Bioactivity : Thiadiazole-carboxamides are associated with kinase inhibition (e.g., compound D319-0482 in ) and anticancer activity . The 4-chlorobenzoyl group may mimic tyrosine kinase inhibitors by interacting with hydrophobic pockets.
- Metabolic Stability: The 4-chloro substituent reduces oxidative metabolism, as seen in fenofibric acid derivatives ().
- Crystallinity : Sulfonamide derivatives () exhibit predictable packing patterns, whereas thiadiazole-carboxamides may require tailored crystallization conditions.
Biological Activity
N-[(4-chlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide is a synthetic compound belonging to the class of thiadiazole derivatives. Its structural features, including a thiadiazole ring and a carboxamide group, make it an interesting candidate for various biological activities. This article delves into the biological activity of this compound, highlighting its potential applications in medicine and pharmacology.
Overview of Thiadiazole Derivatives
Thiadiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The unique properties of the thiadiazole moiety contribute to these activities by interacting with various molecular targets within biological systems .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can lead to the modulation of cellular processes such as:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.
- Cell Cycle Disruption : It may interfere with the cell cycle in cancer cells, leading to apoptosis.
- Antimicrobial Activity : The compound's structure allows it to disrupt bacterial cell walls or inhibit essential metabolic pathways.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess activity against various bacterial strains. The mechanism often involves disruption of bacterial cell integrity or inhibition of vital metabolic functions .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| N-(2-chlorobenzoyl)oxy-1,2,3-thiadiazole-4-carboxamide | S. aureus | 16 µg/mL |
| N-(2,4-dichlorobenzoyl)oxy-1,2,3-thiadiazole-4-carboxamide | P. aeruginosa | 64 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has shown effectiveness against several cancer cell lines by inducing apoptosis and inhibiting proliferation.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In vitro studies demonstrated that this compound significantly reduced the viability of cancer cells such as A549 (lung cancer) and HeLa (cervical cancer). The IC50 values for these cell lines were found to be approximately 15 µM and 20 µM respectively .
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15 | Induction of apoptosis |
| HeLa | 20 | Cell cycle arrest |
| MCF7 | 25 | Inhibition of proliferation |
Anti-inflammatory Properties
The anti-inflammatory effects of thiadiazole derivatives have also been documented. Research indicates that compounds like this compound can stabilize erythrocyte membranes and inhibit proteinase activity involved in inflammation .
Table 3: Anti-inflammatory Activity Assessment
| Test Method | Result (%) at 100 µg/mL |
|---|---|
| Erythrocyte Membrane Stabilization | 48.89 |
| Proteinase Inhibition | 66.78 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[(4-chlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide, and how do reaction conditions influence yield?
- Methodology : Multi-step organic synthesis is typically required. Key steps include:
- Step 1 : Formation of the thiadiazole core via cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄) .
- Step 2 : Introduction of the 4-chlorobenzoyloxy group via nucleophilic substitution or esterification, often using DCC (dicyclohexylcarbodiimide) as a coupling agent .
- Critical Parameters : Solvent choice (DMF or dichloromethane), temperature control (0–5°C for sensitive steps), and stoichiometric ratios (1:1.2 for carboxamide activation) .
- Yield Optimization : Monitor intermediates via TLC and purify via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Workflow :
- NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm for the chlorobenzoyl group) and carbonyl signals (C=O at ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragment patterns matching the thiadiazole-carboxamide backbone .
- Elemental Analysis : Carbon, hydrogen, nitrogen (CHN) percentages within ±0.3% of theoretical values .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data across studies (e.g., antimicrobial vs. anticancer assays)?
- Root Cause Analysis :
- Experimental Variables : Differences in cell lines (e.g., HeLa vs. MCF-7 for anticancer assays) or microbial strains (Gram-positive vs. Gram-negative) .
- Compound Stability : Degradation under assay conditions (e.g., pH sensitivity in broth media) .
- Mitigation :
- Standardized Protocols : Use identical solvent systems (e.g., DMSO ≤0.1% v/v) and positive controls (e.g., doxorubicin for cytotoxicity) .
- Dose-Response Curves : Calculate IC₅₀/EC₅₀ values across ≥3 independent replicates to assess reproducibility .
Q. How can structure-activity relationship (SAR) studies guide functionalization of the thiadiazole core?
- SAR Insights :
- Thiadiazole Modifications : Substitution at position 2 (e.g., methyl groups) enhances metabolic stability but reduces solubility .
- Chlorobenzoyloxy Group : The 4-Cl substituent improves target binding (e.g., kinase inhibition) via hydrophobic interactions .
- Methodology :
- In Silico Docking : Use AutoDock Vina to predict binding affinities with targets like EGFR or tubulin .
- Bioisosteric Replacement : Replace the thiadiazole with oxadiazole to compare π-π stacking efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
